molecular formula C22H17ClN4O2 B11695059 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide

Katalognummer: B11695059
Molekulargewicht: 404.8 g/mol
InChI-Schlüssel: LFEHVUNOFNTOBJ-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a benzylidene hydrazide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring is acylated with a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzylidene Hydrazide Moiety: The final step involves the condensation of the pyrazole-naphthalene intermediate with a benzylidene hydrazide derivative under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nitro compounds, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Wirkmechanismus

The mechanism of action of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-CL-benzylidene)hydrazide
  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-CL-benzylidene)hydrazide
  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-BR-benzylidene)hydrazide

Uniqueness

The uniqueness of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide lies in its specific structural arrangement and the presence of the 3-CL-benzylidene moiety, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C22H17ClN4O2

Molekulargewicht

404.8 g/mol

IUPAC-Name

N-[(E)-(3-chlorophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O2/c1-29-20-10-9-15-6-2-3-8-17(15)21(20)18-12-19(26-25-18)22(28)27-24-13-14-5-4-7-16(23)11-14/h2-13H,1H3,(H,25,26)(H,27,28)/b24-13+

InChI-Schlüssel

LFEHVUNOFNTOBJ-ZMOGYAJESA-N

Isomerische SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)Cl

Kanonische SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.